The synthesis of 1-Heptadecyl-sn-glycero-3-phosphocholine can be achieved through various methods, often involving multi-step organic synthesis techniques. A common approach includes:
For example, a general method described in literature outlines a multi-step synthesis involving protective group strategies and selective reactions to achieve high yields of ether lipids like 1-Heptadecyl-sn-glycero-3-phosphocholine .
The molecular structure of 1-Heptadecyl-sn-glycero-3-phosphocholine features:
1-Heptadecyl-sn-glycero-3-phosphocholine can participate in various chemical reactions typical for phospholipids, including:
These reactions are crucial for understanding its stability and reactivity in biological systems .
The mechanism of action for 1-Heptadecyl-sn-glycero-3-phosphocholine primarily involves its role as a structural component of membranes. Its hydrophobic tail integrates into lipid bilayers, while the hydrophilic head interacts with aqueous environments. This amphiphilic nature allows it to stabilize membrane structures and influence membrane fluidity.
In cellular contexts, it may also interact with specific proteins or receptors, affecting signaling pathways related to inflammation or cell proliferation .
1-Heptadecyl-sn-glycero-3-phosphocholine exhibits reasonable stability under physiological conditions but may degrade under extreme pH or oxidative environments .
1-Heptadecyl-sn-glycero-3-phosphocholine has diverse applications in scientific research and potential therapeutic areas:
Ether-linked phospholipids are categorized into two primary classes: plasmalogens (1-O-alk-1'-enyl-2-acyl lipids) and alkyl-ether lipids (1-O-alkyl-2-acyl lipids). C17-APC belongs to the latter group, featuring a saturated ether bond at the sn-1 position and a free hydroxyl group at sn-2. Its molecular architecture comprises:
Interactive Table 1: Structural Comparison of Key Ether-Linked Phospholipids
Compound | sn-1 Linkage | sn-2 Substituent | Headgroup | Alkyl Chain Length | |
---|---|---|---|---|---|
1-Heptadecyl-sn-glycero-3-PC | Ether (alkyl) | -OH | Phosphocholine | C17:0 | |
Plasmenylcholine | Ether (alkenyl) | -Acyl | Phosphocholine | Typically C16-C18 | |
Platelet-Activating Factor (PAF) | Ether (alkyl) | -OCOCH₃ | Phosphocholine | C16:0 | |
1-Hexadecyl-sn-glycero-3-PC | Ether (alkyl) | -OH | Phosphocholine | C16:0 | [5] [7] |
This structural framework enables C17-APC to integrate into lipid bilayers, where its long alkyl chain enhances hydrophobic interactions with neighboring lipids. Unlike plasmalogens, which are enriched in the brain and heart, alkyl-ether lipids like C17-APC exhibit broader tissue distribution and serve as metabolic precursors for bioactive lipids like PAF [10].
Plasmalogen Biosynthesis Pathway
Plasmalogens are synthesized in peroxisomes via the dihydroxyacetone phosphate (DHAP) pathway:
C17-APC Biosynthesis
C17-APC diverges from this pathway, utilizing enzymatic remodeling of existing phospholipids:1. Base Structure Formation:- De novo synthesis via the Kennedy pathway, where CDP-choline reacts with 1-O-heptadecyl-sn-glycerol to form the phosphocholine headgroup [2].2. Remodeling Phase:- Phospholipase A₂ (PLA₂): Hydrolyzes the sn-2 acyl chain of pre-existing phospholipids, generating a lyso-intermediate.- Acyltransferase/Transacylase: Transfers a heptadecyl chain to the sn-1 position.- Lands' Cycle: The sn-2 hydroxyl group remains unsubstituted, distinguishing it from diacyl phospholipids [2] [10].
Interactive Table 2: Key Enzymes in Alkyl-Ether Phospholipid Biosynthesis
Enzyme | Substrate | Product | Pathway Role | |
---|---|---|---|---|
Choline phosphotransferase | CDP-choline + 1-O-alkyl-sn-glycerol | 1-O-alkyl-sn-glycero-3-PC (e.g., C17-APC) | De novo alkyl-PC synthesis | |
Phospholipase A₂ | 1-O-alkyl-2-acyl-PC | 1-O-alkyl-lyso-PC | Remodeling initiation | |
CoA-independent transacylase | 1-O-alkyl-lyso-PC + phospholipid donor | 1-O-alkyl-2-acyl-PC | sn-2 acyl chain remodeling | [2] [10] |
Unlike plasmalogens, which require peroxisomes for synthesis, C17-APC is assembled primarily in the endoplasmic reticulum. Its metabolic stability stems from the non-hydrolyzable ether bond, making it resistant to phospholipases [8].
The n-heptadecyl chain (C17:0) is a distinguishing feature of this lipid, conferring unique biophysical and biochemical properties:
Biophysical Implications
Biological Specificity
Interactive Table 3: Impact of Alkyl Chain Length on Lipid Properties
Alkyl Chain Length | Common Name | Bending Rigidity (κ) | Spontaneous Curvature (c₀) | Biological Prevalence | |
---|---|---|---|---|---|
C16:0 | Hexadecyl | Low | Near-zero | High (e.g., PAF) | |
C17:0 | Heptadecyl | Moderate | Positive | Intermediate | |
C18:0 | Stearyl | High | Negative | Low | [8] [9] |
The odd-numbered C17 chain introduces chain length heterogeneity into membrane systems, disrupting symmetrical packing and potentially creating microdomains that recruit signaling proteins. This heterogeneity is rare in nature, as most lipids possess even-numbered chains derived from acetyl-CoA elongation [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0